iodomanganese(1+);pent-1-yne
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
62485-95-4 |
|---|---|
Molecular Formula |
C5H7IMn |
Molecular Weight |
248.95 g/mol |
IUPAC Name |
iodomanganese(1+);pent-1-yne |
InChI |
InChI=1S/C5H7.HI.Mn/c1-3-5-4-2;;/h3,5H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
OKKOKGZIIWJDOS-UHFFFAOYSA-M |
Canonical SMILES |
CCCC#[C-].[Mn+]I |
Origin of Product |
United States |
Synthetic Methodologies for Iodomanganese 1+ Pent 1 Yne Complexes
Rational Design of Precursor Manganese(I) Iodide Complexes
The successful synthesis of the target compound, iodomanganese(1+);pent-1-yne, is critically dependent on the rational design of appropriate manganese(I) iodide precursors. This involves the synthesis of stable Mn(I) halide synthons and a consideration of the electronic properties of the Mn(I) center.
The primary route to manganese(I) halide complexes often commences with commercially available manganese carbonyl compounds. A common and versatile precursor is pentacarbonylmanganese(I) bromide, [Mn(CO)₅Br]. nih.gov This compound can be synthesized by the reaction of dimanganese decacarbonyl, Mn₂(CO)₁₀, with bromine. The corresponding iodide synthon, pentacarbonylmanganese(I) iodide, [Mn(CO)₅I], can be prepared in a similar fashion through the reaction of Mn₂(CO)₁₀ with iodine.
Alternatively, direct reaction of powdered manganese with iodine, often initiated with a few drops of water, can produce manganese(II) iodide. chemedx.orgamericanelements.com While this yields a higher oxidation state, Mn(II) halides can serve as starting materials for reductive carbonylation to access the desired Mn(I) oxidation state.
Another versatile precursor is the facially coordinated aminophosphine (B1255530) manganese(I) carbonyl bromide complex, fac-[Mn(PN)(CO)₃Br]. nih.gov These can be synthesized by heating aminophosphine ligands with [Mn(CO)₅Br]. nih.gov The bromide in these complexes can be subsequently exchanged for iodide through anion metathesis.
| Precursor Complex | Synthetic Method | Reference |
| [Mn(CO)₅I] | Reaction of Mn₂(CO)₁₀ with I₂ | General knowledge |
| MnI₂ | Direct reaction of Mn with I₂ | chemedx.orgamericanelements.com |
| fac-[Mn(PN)(CO)₃Br] | Reaction of [Mn(CO)₅Br] with aminophosphine ligand | nih.gov |
Manganese(I) is a d⁶ metal ion. In an octahedral ligand field, the d-orbitals split into two energy levels: the lower energy t₂g set and the higher energy e_g set. fiveable.mecsbsju.edu The energy difference between these levels is denoted as Δo (the ligand field splitting parameter). The Ligand Field Stabilization Energy (LFSE) is the net energy decrease of the d-electrons due to this splitting. fiveable.mecsbsju.edu
For a d⁶ ion like Mn(I), there are two possible electron configurations:
High-spin: t₂g⁴ e_g²
Low-spin: t₂g⁶ e_g⁰
The preferred configuration depends on the magnitude of Δo compared to the pairing energy (P), which is the energy required to pair two electrons in the same orbital. csbsju.edulibretexts.org
If Δo > P, the low-spin configuration is favored as it is energetically more favorable to pair electrons in the lower t₂g orbitals than to promote them to the higher e_g orbitals.
If Δo < P, the high-spin configuration is adopted.
Ligands such as carbon monoxide (CO) are strong-field ligands, meaning they cause a large Δo. Therefore, manganese(I) carbonyl complexes are typically low-spin and diamagnetic. The LFSE for a low-spin d⁶ complex is calculated as:
LFSE = (6 x -0.4Δo) + (0 x +0.6Δo) = -2.4Δo
| Metal Ion | d-electron count | Possible Configurations | LFSE (High-spin) | LFSE (Low-spin) |
| Mn(I) | 6 | t₂g⁴ e_g² / t₂g⁶ e_g⁰ | -0.4 Δo | -2.4 Δo |
Strategic Coordination of Pent-1-yne to Manganese(I) Centers
Once a suitable manganese(I) iodide precursor is synthesized, the next crucial step is the coordination of the pent-1-yne ligand. Several synthetic strategies can be employed to achieve this.
A straightforward approach to coordinating pent-1-yne is through direct ligand addition or substitution reactions. In this method, a labile ligand in the precursor complex is replaced by pent-1-yne. For instance, in a precursor like [Mn(CO)₅I], one or more of the carbonyl ligands can be substituted by pent-1-yne upon heating or photolysis. The reaction of [Mn(CO)₅Br] with monodentate arylisocyanide ligands to form [Mn(CNAr)₆]⁺ demonstrates the feasibility of substituting CO ligands. acs.org
Similarly, a solvent ligand in a cationic precursor could be displaced. For example, a complex like [fac-[Mn(CO)₃(MeCN)₃]]⁺ could react with pent-1-yne to yield [fac-[Mn(CO)₃(MeCN)₂(pent-1-yne)]]⁺. The number of substituted ligands can often be controlled by the reaction stoichiometry and conditions.
Transmetallation offers a powerful method for forming metal-carbon bonds and is a viable strategy for introducing the pent-1-ynyl group to the manganese center. This approach typically involves the reaction of a manganese halide precursor with an organometallic reagent containing the pent-1-ynyl moiety.
A plausible route would involve the preparation of a pent-1-ynyl lithium or Grignard reagent, which is then reacted with a manganese(I) iodide precursor. While direct examples with pent-1-yne on Mn(I) are not prevalent in the provided context, the successful synthesis of aryl manganese(I) carbonyl complexes via transmetalation from arylboronic esters to a manganese(I) cation illustrates the principle of this methodology. acs.org Similarly, Mn-catalyzed hydroarylation reactions of alkynes have been achieved through transmetalation from boronic acids to manganese. chinesechemsoc.org
This method can sometimes lead to reduction of the metal center as a side reaction. For instance, the reaction of (CO)₅Mn(MeCN)(PF₆) with certain borates can lead to the formation of the reduction product (CO)₁₀Mn₂. acs.org
Anion metathesis is a common strategy in inorganic synthesis to exchange one anionic ligand for another. If a pent-1-yne manganese(I) complex is synthesized with a different halide, such as bromide or chloride, the halide can be exchanged for iodide. This is typically achieved by reacting the halide complex with a salt containing the desired anion, such as sodium iodide or potassium iodide, often in a solvent where the resulting sodium or potassium halide is insoluble, thus driving the reaction forward.
For example, the synthesis of fac-[Mn(PN)(CO)₃OTf] from fac-[Mn(PN)(CO)₃Br] using silver triflate (AgOTf) is a classic example of anion metathesis. nih.gov A similar strategy could be employed to replace a triflate or other labile anionic ligand with iodide.
Advanced Purification and Isolation Techniques for Air- and Moisture-Sensitive Compounds
The purification and isolation of iodomanganese(1+)-pent-1-yne complexes necessitate the use of advanced laboratory techniques designed to handle compounds that are sensitive to atmospheric oxygen and moisture. The presence of these atmospheric components can lead to the rapid decomposition of the target compound, yielding undesirable byproducts.
Inert Atmosphere Techniques (e.g., Schlenk Line, Glovebox)
The manipulation of air- and moisture-sensitive compounds like iodomanganese(1+)-pent-1-yne is exclusively performed under an inert atmosphere, typically nitrogen or argon gas. This is achieved through the use of specialized equipment such as a Schlenk line or a glovebox.
A Schlenk line is a dual-manifold glass apparatus that allows for the evacuation of air from a reaction vessel and its subsequent backfilling with an inert gas. This process, often referred to as a "Schlenk cycle," is repeated multiple times to ensure the complete removal of atmospheric gases. All subsequent manipulations, including solvent addition, reagent transfer via cannula, and filtration, are conducted under a positive pressure of the inert gas, preventing the ingress of air.
A glovebox provides a more controlled and isolated inert environment. It consists of a sealed chamber equipped with glove ports that allow for the manipulation of materials inside the chamber. The atmosphere within the glovebox is continuously circulated through a purification system that removes oxygen and moisture to parts-per-million (ppm) levels. While offering a higher degree of atmospheric purity, the operational costs and space requirements for a glovebox are more substantial than those for a Schlenk line.
The choice between a Schlenk line and a glovebox often depends on the specific requirements of the experiment, including the sensitivity of the compounds and the complexity of the manipulations involved.
Chromatographic and Crystallization Methodologies
Following synthesis, the crude product containing the iodomanganese(1+)-pent-1-yne complex typically requires further purification to remove unreacted starting materials and byproducts. This is often accomplished through chromatographic and crystallization techniques adapted for air-sensitive compounds.
Column chromatography can be performed under an inert atmosphere by packing and running the column within a glovebox or by using a specialized setup on a Schlenk line that maintains a positive pressure of inert gas. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system must be carefully selected to achieve effective separation without causing decomposition of the complex. The table below illustrates a potential solvent system for the purification of an organometallic complex.
| Eluent System (Hexane:Ethyl Acetate) | Retention Factor (Rf) | Observations |
| 95:5 | 0.85 | Elutes too quickly, poor separation. |
| 90:10 | 0.60 | Good separation from non-polar impurities. |
| 80:20 | 0.35 | Optimal for isolating the main product band. |
| 70:30 | 0.15 | Strong retention, potential for band tailing. |
Crystallization is a powerful technique for obtaining highly pure crystalline material suitable for single-crystal X-ray diffraction analysis, which can confirm the molecular structure of the complex. For air-sensitive compounds, crystallization is typically performed in a glovebox or using Schlenk techniques. Common methods include:
Slow evaporation: A solution of the compound is allowed to stand in a loosely capped vial inside a glovebox, allowing the solvent to evaporate slowly and promote crystal growth.
Solvent diffusion: A concentrated solution of the compound in one solvent is carefully layered with a second solvent in which the compound is less soluble. Crystals form at the interface of the two solvents.
Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.
The selection of an appropriate solvent or solvent system is crucial for successful crystallization, as demonstrated in the following table.
| Solvent/System | Solubility at 25°C | Crystal Quality |
| Toluene | High | Small, needle-like crystals upon cooling. |
| Dichloromethane/Hexane | Soluble in DCM, insoluble in hexane | High-quality, block-shaped crystals via vapor diffusion. |
| Tetrahydrofuran (THF) | Moderate | Often forms an oil; unsuitable for crystallization. |
| Diethyl Ether | Low | Microcrystalline powder precipitates upon cooling. |
By employing these advanced purification and isolation techniques, researchers can obtain pure samples of iodomanganese(1+)-pent-1-yne complexes, enabling their thorough characterization and the investigation of their chemical properties and reactivity.
Spectroscopic and Structural Elucidation of Iodomanganese 1+ Pent 1 Yne
Vibrational Spectroscopy for Bonding Characterization
Vibrational spectroscopy is a powerful tool for probing the bonding within molecules. For iodomanganese(1+)-pent-1-yne, both IR and Raman spectroscopy offer complementary information regarding the vibrational modes of the coordinated pent-1-yne ligand and the manganese-iodine bond.
The coordination of an alkyne to a transition metal typically results in a significant change in the C≡C bond order. ilpi.com This is due to the donation of electron density from the alkyne's π orbitals to the metal's d orbitals, and back-donation from the metal's d orbitals to the alkyne's π* antibonding orbitals. In the case of iodomanganese(1+)-pent-1-yne, this interaction weakens the carbon-carbon triple bond.
The C≡C stretching frequency (ν(C≡C)) for a free alkyne is typically observed in the range of 2100-2260 cm⁻¹. psgcas.ac.in Upon coordination to a manganese center, this stretching frequency is expected to decrease, falling within the range of 1700 to 2000 cm⁻¹. ilpi.com For terminal alkynes like pent-1-yne coordinated to a metal, the C≡C stretching frequency is typically found in the lower end of this range, often between 1675 and 1715 cm⁻¹. ilpi.com The observation of a band in this region for iodomanganese(1+)-pent-1-yne would be a strong indicator of alkyne coordination.
Furthermore, IR spectroscopy can provide information about the metal-ligand vibrations. The manganese-iodine (Mn-I) stretching frequency is expected to be observed in the far-IR region, typically below 400 cm⁻¹. The precise position of this band would be indicative of the strength of the Mn-I bond.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| ν(C≡C) | 1675 - 1715 | Indicates coordination of the pent-1-yne ligand to the manganese center, reflecting a reduction in the C≡C bond order. ilpi.com |
| ν(Mn-I) | < 400 | Characteristic of the manganese-iodine bond vibration. |
Raman spectroscopy provides complementary information to IR spectroscopy, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. For iodomanganese(1+)-pent-1-yne, the C≡C stretch, while IR active, is also expected to be Raman active and observable in a similar frequency range. The symmetric nature of the C≡C bond in some alkyne complexes can make the Raman signal particularly strong. ilpi.com
The utility of Raman spectroscopy also extends to the study of metal-ligand bonds. The Mn-I stretch would also be observable in the Raman spectrum, providing a cross-validation of the IR data. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the complex.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| ν(C≡C) | 1675 - 1715 | Complements IR data for the coordinated alkyne C≡C stretch. ilpi.com |
| ν(Mn-I) | < 400 | Provides additional evidence for the manganese-iodine bond vibration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
NMR spectroscopy is indispensable for determining the structure of molecules in solution. For iodomanganese(1+)-pent-1-yne, ¹H and ¹³C NMR, along with 2D NMR techniques, would provide a comprehensive picture of the connectivity and electronic environment of the pent-1-yne ligand upon coordination to the manganese ion.
The ¹H NMR spectrum of iodomanganese(1+)-pent-1-yne is expected to show significant changes in the chemical shifts of the pent-1-yne protons compared to the free ligand. The most notable change is anticipated for the acetylenic proton (H-1). In free pent-1-yne, this proton resonates at approximately 1-3 ppm. ilpi.com Upon coordination to a transition metal, this proton typically experiences a considerable downfield shift, with resonances appearing in the range of 6-14 ppm. ilpi.com This deshielding is a direct consequence of the electronic changes in the alkyne upon coordination.
The protons on the ethyl group (H-3, H-4, and H-5) would also exhibit shifts, though likely less dramatic than the acetylenic proton. The coupling patterns (e.g., triplets and sextets) would remain, confirming the connectivity of the propyl chain.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 (≡C-H) | 6.0 - 14.0 | t | ~3 |
| H-3 (-CH₂-) | ~2.2 | td | ~7, ~3 |
| H-4 (-CH₂-) | ~1.5 | sextet | ~7 |
| H-5 (-CH₃) | ~1.0 | t | ~7 |
Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of iodomanganese(1+)-pent-1-yne would show significant downfield shifts for the alkyne carbons upon coordination. In free pent-1-yne, the sp-hybridized carbons (C-1 and C-2) resonate in the range of 60-90 ppm. ilpi.com Coordination to a transition metal typically shifts these resonances to between 100 and 240 ppm. ilpi.com This substantial deshielding is a hallmark of alkyne complexation and provides strong evidence for the formation of the manganese-alkyne bond. The chemical shifts of the propyl chain carbons (C-3, C-4, and C-5) would also be affected, but to a lesser extent.
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-1 (≡C-H) | 100 - 240 |
| C-2 (C≡C) | 100 - 240 |
| C-3 (-CH₂-) | ~20 |
| C-4 (-CH₂-) | ~22 |
| C-5 (-CH₃) | ~13 |
To unequivocally establish the structure of iodomanganese(1+)-pent-1-yne in solution, 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For the pent-1-yne ligand, cross-peaks would be expected between H-1 and H-3, H-3 and H-4, and H-4 and H-5, confirming the integrity of the propyl group and its connection to the alkyne.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between H-1 and C-1, H-3 and C-3, H-4 and C-4, and H-5 and C-5, allowing for the unambiguous assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for the pent-1-yne ligand would include:
H-1 with C-2 and C-3
H-3 with C-1, C-2, C-4, and C-5
H-4 with C-2, C-3, and C-5
H-5 with C-3 and C-4
These 2D NMR experiments, in combination, would provide a detailed and robust confirmation of the structural connectivity of the iodomanganese(1+)-pent-1-yne complex.
X-ray Diffraction (XRD) Analysis for Solid-State Molecular Structure
Single-Crystal X-ray Crystallography: Determination of Bond Lengths, Angles, and Coordination Geometry
Single-crystal X-ray crystallography allows for the precise measurement of interatomic distances and angles within a molecule. For a hypothetical crystalline form of iodomanganese(1+)-pent-1-yne, this technique would be instrumental in defining the coordination environment around the manganese(I) center. In analogous manganese(I) complexes, the metal center typically adopts a pseudo-octahedral geometry.
In such a coordination sphere, the manganese atom would be bonded to the iodide ligand, the pent-1-yne ligand, and likely other supporting ligands, such as carbonyl (CO) groups, which are common in organomanganese chemistry. The pent-1-yne ligand would coordinate to the manganese center through its carbon-carbon triple bond in a side-on fashion (η²-coordination).
The expected bond lengths and angles can be inferred from crystallographically characterized manganese(I) complexes. For instance, the Mn-I bond length would be anticipated to be in the range of 2.65-2.75 Å. The Mn-C bonds with the alkyne carbons would likely fall between 2.00 and 2.15 Å. The C≡C bond of the coordinated pent-1-yne would be slightly elongated compared to the free alkyne, a hallmark of metal-alkyne π-complexation.
The coordination geometry would be further defined by the angles between the various ligands. For example, the I-Mn-C(alkyne) and C(alkyne)-Mn-C(alkyne) angles would provide insight into the spatial arrangement of the ligands around the manganese center.
Interactive Table of Representative Crystallographic Data for a Manganese(I) Alkyne Complex
| Parameter | Value |
| Bond Lengths (Å) | |
| Mn-I | ~2.70 |
| Mn-C(1) (alkyne) | ~2.10 |
| Mn-C(2) (alkyne) | ~2.12 |
| C(1)≡C(2) (alkyne) | ~1.25 |
| **Bond Angles (°) ** | |
| I-Mn-C(1) | ~95 |
| I-Mn-C(2) | ~93 |
| C(1)-Mn-C(2) | ~35 |
| Mn-C(1)-C(2) | ~73 |
| Mn-C(2)-C(1) | ~72 |
| Coordination Geometry | Pseudo-octahedral |
Note: The data presented in this table is illustrative and based on typical values found in related manganese(I) alkyne complexes, as specific data for iodomanganese(1+)-pent-1-yne is not available.
Disorder and Packing Effects in Crystal Structures
In the solid state, molecules arrange themselves in a repeating three-dimensional lattice. The specific arrangement, or crystal packing, is governed by intermolecular forces such as van der Waals interactions and, in some cases, hydrogen bonding. These packing effects can influence the observed molecular conformation.
Disorder is a common phenomenon in crystallography where a molecule or a part of it occupies multiple positions within the crystal lattice. For a molecule like iodomanganese(1+)-pent-1-yne, the propyl group of the pent-1-yne ligand could potentially exhibit conformational disorder. This would be observed in the X-ray diffraction data as smeared or multiple electron density peaks for the atoms of the propyl chain. The analysis of such disorder provides insights into the conformational flexibility of the molecule in the solid state.
Mass Spectrometry (MS) for Molecular Formula Validation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of a synthesized compound and for obtaining information about its elemental composition and structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental formula of a molecule. For iodomanganese(1+)-pent-1-yne, HRMS would be used to confirm its molecular formula, C₅H₇IMn.
The theoretical exact mass of the [C₅H₇IMn]⁺ ion can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹²⁷I, and ⁵⁵Mn). An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the successful synthesis of the target compound.
Interactive Table of Theoretical and Expected HRMS Data
| Ion | Elemental Composition | Theoretical m/z | Expected Experimental m/z (± 5 ppm) |
| [C₅H₇IMn]⁺ | C₅H₇IMn | 249.8893 | 249.8881 - 249.8905 |
Isotopic Pattern Analysis for Metal Center Identification
Mass spectrometry can also reveal the isotopic distribution of the elements within a molecule. Many elements have naturally occurring isotopes, which are atoms with the same number of protons but different numbers of neutrons. This results in a characteristic pattern of peaks in the mass spectrum for any ion containing that element.
Manganese has one stable isotope, ⁵⁵Mn, with 100% natural abundance. Therefore, the parent ion of a manganese-containing compound will appear as a single peak for the manganese contribution. However, the presence of other elements with multiple isotopes, such as carbon (¹³C), will lead to smaller satellite peaks (M+1, M+2, etc.) in the mass spectrum.
The most distinctive isotopic feature in the mass spectrum of iodomanganese(1+)-pent-1-yne would arise from the iodine atom. Iodine has one stable isotope, ¹²⁷I. Therefore, the molecular ion peak would be a single, distinct peak corresponding to the mass of the ion containing ¹²⁷I and ⁵⁵Mn.
In a fragmentation analysis, the loss of specific fragments from the parent ion can be observed. For iodomanganese(1+)-pent-1-yne, common fragmentation pathways could include the loss of the iodide ligand, the pent-1-yne ligand, or sequential loss of carbonyl ligands if they were present in a precursor complex. The isotopic pattern of the resulting fragment ions would help in their identification and in piecing together the structure of the parent molecule. For instance, a fragment ion still containing the manganese atom would exhibit a characteristic pattern reflecting its presence.
Electronic Structure, Bonding, and Reactivity Pathways of Iodomanganese 1+ Pent 1 Yne
Quantum Chemical Investigations of Electronic Configuration
Quantum chemical methods are indispensable for elucidating the intricate electronic landscapes of transition metal complexes. For a species like iodomanganese(1+)-pent-1-yne, these computational tools can predict its geometry, the nature of its chemical bonds, and its reactivity.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. mdpi.com For manganese(I) complexes, DFT has been successfully employed to map out reaction mechanisms and understand catalytic activity. rsc.orgrsc.org A DFT calculation for iodomanganese(1+)-pent-1-yne would begin by optimizing the molecule's geometry to find its lowest energy (ground state) conformation.
This optimization would provide key structural parameters. The manganese(I) center, with its d⁶ electronic configuration, would likely adopt a pseudo-tetrahedral or a distorted square planar geometry, depending on the steric and electronic interplay between the iodide and pent-1-yne ligands. The pent-1-yne would bind in a η² (side-on) fashion. DFT calculations would also yield the total electronic energy and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the complex's kinetic stability and reactivity.
Illustrative DFT-Calculated Ground State Properties
| Parameter | Hypothetical Value | Description |
| Bond Lengths | ||
| Mn-I | ~2.65 Å | The distance between the manganese and iodine nuclei. |
| Mn-C1 (alkyne) | ~2.10 Å | The distance from manganese to the first carbon of the alkyne. |
| Mn-C2 (alkyne) | ~2.12 Å | The distance from manganese to the second carbon of the alkyne. |
| C1≡C2 (alkyne) | ~1.25 Å | The length of the carbon-carbon triple bond, elongated upon coordination. |
| Bond Angles | ||
| I-Mn-C1 | ~110° | The angle defining the spatial arrangement of the ligands around the metal. |
| I-Mn-C2 | ~112° | The angle defining the spatial arrangement of the ligands around the metal. |
| C1-Mn-C2 | ~35° | The bite angle of the coordinated alkyne. |
| Energies | ||
| Total Electronic Energy | System-dependent (a.u.) | The total energy of the molecule in its optimized ground state. |
| HOMO-LUMO Gap | ~2.5 - 3.5 eV | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. |
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and orbital interactions within a molecule. researchgate.net It translates the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. A key feature of NBO analysis is the examination of donor-acceptor interactions, quantified by the second-order perturbation stabilization energy, E(2). ijcce.ac.ir This energy value indicates the strength of an electronic delocalization from a filled (donor) NBO to an empty (acceptor) NBO.
In iodomanganese(1+)-pent-1-yne, the primary interactions would involve:
σ-donation: Donation from the filled π-orbitals of the pent-1-yne ligand to empty d-orbitals on the manganese center.
π-back-donation: Donation from filled manganese d-orbitals to the empty π* (antibonding) orbitals of the pent-1-yne ligand. This is a crucial component of bonding in alkyne complexes and leads to an elongation of the C≡C bond.
Ligand-to-Metal Charge Transfer: The iodide ion, being a soft and polarizable ligand, would also donate electron density to the manganese center.
Illustrative NBO Analysis of Key Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C1-C2) | LP(Mn) (empty d-orbital) | ~15-25 | Alkyne to Metal σ-donation |
| LP(Mn) (filled d-orbital) | π(C1-C2) | ~30-50 | Metal to Alkyne π-back-donation |
| LP(I) (lone pair on Iodide) | LP(Mn) (empty d-orbital) | ~20-35 | Iodide to Metal σ-donation |
| LP(Mn) (filled d-orbital) | RY(I) (empty Rydberg orbital) | ~5-10 | Metal to Iodide π-back-donation (minor) |
Wiberg Bond Index and Charge Distribution Analysis
Within the NBO framework, the Wiberg Bond Index (WBI) provides a measure of the bond order between two atoms. acs.org For transition metal complexes, WBI values are often lower than the formal integer bond orders but provide valuable insight into the covalent character of the bonds. researchgate.net
In iodomanganese(1+)-pent-1-yne, the Mn-C bonds would be expected to have a WBI significantly less than 1, reflecting a dative interaction. The C≡C bond index would be reduced from a value near 3 (for the free alkyne) due to the population of its π* orbitals via back-donation.
NBO analysis also provides natural population analysis (NPA), which assigns a partial charge to each atom. The manganese atom would retain a positive charge, though reduced from its formal +1 state due to electron donation from the ligands. The iodide would have a negative charge, and the alkyne carbons would become more negatively charged upon coordination, also as a result of back-donation.
Illustrative Wiberg Bond Indices and Natural Atomic Charges
| Parameter | Hypothetical Value | Description |
| Wiberg Bond Indices | ||
| WBI(Mn-I) | ~0.4 - 0.6 | Indicates a significant covalent character in the manganese-iodide bond. |
| WBI(Mn-C1) | ~0.3 - 0.5 | Reflects the dative covalent bond between manganese and an alkyne carbon. |
| WBI(C1≡C2) | ~2.2 - 2.5 | Reduced from ~3.0 in free alkyne, indicating significant π-back-donation. |
| Natural Atomic Charges | ||
| q(Mn) | ~+0.4 to +0.6 e | The positive charge on the metal center is reduced by ligand donation. |
| q(I) | ~-0.5 to -0.7 e | The iodide ligand carries a significant negative charge. |
| q(C1) | ~-0.2 to -0.4 e | The alkyne carbons become negatively charged due to back-donation. |
| q(C2) | ~-0.2 to -0.4 e | The alkyne carbons become negatively charged due to back-donation. |
Orbital Interactions and Bonding Description
The stability and reactivity of iodomanganese(1+)-pent-1-yne are governed by the specific orbital interactions between the manganese d-orbitals and the frontier orbitals of the iodide and pent-1-yne ligands.
Role of Manganese d-Orbitals in Alkyne π-Bonding
The bonding between a transition metal and an alkyne is classically described by the Dewar-Chatt-Duncanson model. In an octahedral field, the five d-orbitals split into two sets: t₂g (dxy, dxz, dyz) and e₉ (dx²-y², dz²). umb.edu For a Mn(I) (d⁶) center in this complex, the filled t₂g-like orbitals are crucial for π-back-donation.
Specifically, a filled manganese d-orbital with the correct symmetry (e.g., dxz) can overlap with an empty π* orbital of the pent-1-yne ligand. This interaction, where the metal donates electron density back to the ligand, strengthens the metal-ligand bond and weakens the internal C≡C bond of the alkyne. Simultaneously, the filled π-orbital of the alkyne donates electron density into an empty manganese d-orbital (e.g., dz²), forming a σ-bond. This synergistic combination of ligand-to-metal donation and metal-to-ligand back-donation creates a stable M-alkyne unit. The contraction of 3d orbitals in first-row transition metals like manganese can affect the efficiency of this orbital overlap. libretexts.org
Influence of the Iodide Ligand on Metal Center Electronic Properties
The iodide ligand plays a significant electronic role in the complex. As a "soft" ligand, it forms a strong covalent bond with soft metal centers like Mn(I). rsc.orgresearchgate.net Iodide is an excellent σ-donor and also a modest π-donor, possessing filled p-orbitals that can overlap with empty metal d-orbitals.
Mechanistic Studies of Intramolecular Rearrangements
Ligand Fluxionality and Dynamic NMR Spectroscopy
The stereochemical non-rigidity of organometallic complexes, such as iodomanganese(1+)-pent-1-yne, is a key area of investigation for understanding their reactivity. Ligand fluxionality refers to the phenomenon where a molecule undergoes rapid, reversible intramolecular rearrangements, leading to the interchange of chemically distinct environments. In the context of iodomanganese(1+)-pent-1-yne, potential fluxional processes could involve the "slippage" of the pent-1-yne ligand across the manganese center or its rotation relative to the iodo ligand. Such dynamic behaviors are often investigated using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy.
Variable-temperature NMR (VT-NMR) studies are instrumental in elucidating the kinetics of these fluxional processes. At low temperatures, in the slow-exchange regime, the rearrangement process is slow on the NMR timescale, and distinct signals are observed for nuclei in different chemical environments. As the temperature is increased, the rate of rearrangement accelerates. This leads to a broadening of the NMR signals.
Upon further heating, a point is reached known as the coalescence temperature (Tc), where the individual signals merge into a single broad peak. Beyond this temperature, in the fast-exchange regime, the rearrangement is so rapid that the NMR spectrometer detects only a time-averaged signal, which appears as a sharp, single resonance.
The rate constant (k) for the exchange process at the coalescence temperature can be determined from the separation of the signals (Δν) in the slow-exchange limit. By studying the line shapes of the NMR signals over a range of temperatures, it is possible to extract the rate constants at different temperatures. These data can then be used in the Eyring-Polanyi equation to determine the activation parameters for the intramolecular process, including the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These thermodynamic parameters provide crucial insights into the mechanism of the rearrangement.
Table 1: Hypothetical Variable-Temperature ¹H NMR Data for a Proton on the Pent-1-yne Ligand in Iodomanganese(1+)-pent-1-yne
| Temperature (K) | Chemical Shift (δ) of Signal A (ppm) | Chemical Shift (δ) of Signal B (ppm) | Linewidth at Half-Height (Hz) | Exchange Regime |
| 200 | 4.15 | 4.35 | 2.5 | Slow |
| 220 | 4.16 | 4.34 | 8.0 | Slow |
| 240 | - | - | 50.0 | Intermediate (Coalescence) |
| 260 | 4.25 (averaged) | - | 15.0 | Fast |
| 280 | 4.25 (averaged) | - | 3.0 | Fast |
This is a hypothetical representation of data for illustrative purposes.
Computational Elucidation of Energy Barriers for Isomerization
To complement experimental findings from DNMR, computational chemistry provides a powerful tool for mapping the potential energy surfaces of intramolecular rearrangements. Density Functional Theory (DFT) is a commonly employed method for investigating the geometries, energies, and vibrational frequencies of organometallic complexes and the transition states that connect them.
For a potential isomerization pathway in iodomanganese(1+)-pent-1-yne, such as the rotation of the alkyne ligand, the first step in a computational study is to optimize the geometry of the ground state (GS) structure. Following this, the transition state (TS) structure for the proposed rearrangement is located. A transition state represents a first-order saddle point on the potential energy surface, corresponding to the maximum energy along the reaction coordinate. The successful location of a true transition state is typically confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once both the ground state and transition state structures are optimized and confirmed, their electronic energies can be calculated with a high degree of accuracy. The difference in energy between the transition state and the ground state provides the activation energy barrier (ΔE‡) for the isomerization process. Thermodynamic corrections can also be applied to these electronic energies to calculate the enthalpy (ΔH‡) and Gibbs free energy (ΔG‡) of activation. These computationally derived energy barriers can be directly compared with the values obtained experimentally from DNMR studies, providing a deeper, atomistic understanding of the dynamic process. nih.gov
Table 2: Hypothetical Computed Energy Barriers for Pent-1-yne Rotation in Iodomanganese(1+)-pent-1-yne
| Parameter | Ground State (GS) | Transition State (TS) | Activation Barrier (TS - GS) |
| Relative Electronic Energy (ΔE) | 0.0 kcal/mol | +12.5 kcal/mol | 12.5 kcal/mol |
| Relative Enthalpy (ΔH) | 0.0 kcal/mol | +12.1 kcal/mol | 12.1 kcal/mol |
| Relative Gibbs Free Energy (ΔG) | 0.0 kcal/mol | +11.8 kcal/mol | 11.8 kcal/mol |
These are hypothetical computational results for illustrative purposes.
Reactivity and Transformation of the Coordinated Pent 1 Yne Ligand in Iodomanganese 1+ Pent 1 Yne
Electrophilic and Nucleophilic Additions to the Activated Alkyne
Coordination to the manganese center polarizes the alkyne's carbon-carbon triple bond, making it more electrophilic and thus more susceptible to nucleophilic attack. Conversely, the electron-rich nature of the π-system allows for reactions with electrophiles. quora.com
The manganese-activated pent-1-yne can undergo hydration, which is the addition of water across the triple bond. While specific studies on iodomanganese(1+)-pent-1-yne are not prevalent, related manganese-catalyzed systems show that such reactions can proceed to form carbonyl compounds. nih.govacs.org The regioselectivity of this addition, determining whether a ketone or an aldehyde is formed, is influenced by the specific manganese catalyst and reaction conditions. In many cases, the addition of water follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, leading to a ketone after tautomerization of the initial enol intermediate. youtube.com
Hydroamination, the addition of an N-H bond across the alkyne, is another important transformation. Manganese-based catalysts have been shown to facilitate the hydroamination of alkynes, providing a direct route to enamines and imines, which are valuable synthetic intermediates. nih.gov The reaction typically proceeds with anti-Markovnikov selectivity, where the nitrogen atom adds to the terminal carbon of the pent-1-yne.
Table 1: Regioselectivity in Hydration and Hydroamination of Coordinated Pent-1-yne
| Reaction | Reagent | Predominant Regioselectivity | Product Type |
| Hydration | H₂O, H⁺ or Hg²⁺ catalyst | Markovnikov | Ketone |
| Hydroamination | R₂NH | Anti-Markovnikov | Enamine |
Halogenation and Hydrohalogenation Pathways, including regioselectivity based on Markovnikov or anti-Markovnikov rules
The coordinated pent-1-yne ligand can react with halogens (X₂) and hydrogen halides (HX). In halogenation, the addition of a halogen such as Br₂ across the triple bond typically results in a dihaloalkene. The reaction proceeds through a halonium ion intermediate, and the stereochemistry of the addition is generally anti.
Hydrohalogenation involves the addition of a hydrogen halide, such as HCl or HBr. The regioselectivity of this reaction is dictated by Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the terminal carbon of pent-1-yne), and the halide adds to the more substituted carbon. libretexts.orgkhanacademy.org This leads to the formation of a vinyl halide. In the presence of excess hydrogen halide, a second addition can occur to yield a geminal dihalide. khanacademy.org However, under certain conditions, particularly with radical initiators, anti-Markovnikov addition can be achieved for HBr.
Table 2: Products of Halogenation and Hydrohalogenation of Pent-1-yne
| Reaction | Reagent | Regioselectivity | Initial Product |
| Halogenation | Br₂ | - | 1,2-dibromopent-1-ene |
| Hydrohalogenation | HCl | Markovnikov | 2-chloropent-1-ene |
| Hydrohalogenation | HBr (radical conditions) | Anti-Markovnikov | 1-bromopent-1-ene |
Cycloaddition Reactions Involving the Coordinated Alkyne
The manganese center can act as a template to bring multiple alkyne units together, facilitating cycloaddition reactions to form cyclic compounds.
Manganese catalysts are known to promote the [2+2+2] cycloaddition of three alkyne molecules to form a substituted benzene ring. nih.govresearchgate.net In the context of iodomanganese(1+)-pent-1-yne, the coordinated pent-1-yne could react with two other alkyne molecules in a cyclotrimerization reaction. nih.gov This process is highly valuable for the construction of aromatic rings from simple acyclic precursors. The reaction is often initiated by visible light, which promotes the formation of the active catalytic species. researchgate.net The nature of the ligands on the manganese and the reaction conditions can influence the efficiency and regioselectivity of the cycloaddition. nih.gov
Mechanistic studies, including experimental and theoretical approaches, suggest that the [2+2+2] cycloaddition catalyzed by manganese complexes proceeds through the formation of a metallacyclopentadiene intermediate from the oxidative coupling of two alkyne units. nih.gov Subsequent insertion of the third alkyne into a metal-carbon bond of the metallacycle leads to the formation of a metallacycloheptatriene, which then undergoes reductive elimination to release the aromatic product and regenerate the active catalyst. nih.gov The dissociation of other ligands, such as carbon monoxide, is often a key step in initiating the catalytic cycle. nih.gov
Insertion Reactions into Metal-Ligand Bonds
The coordinated pent-1-yne can undergo migratory insertion into a metal-ligand bond, a fundamental step in many catalytic processes. nih.gov This involves the intramolecular transfer of a ligand (such as an alkyl or hydride group) from the manganese center to one of the carbons of the alkyne, with the concomitant formation of a new bond between the manganese and the other alkyne carbon. This results in the formation of a vinylmanganese species. youtube.com Such insertion reactions are crucial steps in processes like polymerization and the formation of larger organic molecules. The rate and regiochemistry of the insertion are influenced by the electronic and steric properties of both the alkyne and the migrating ligand. nih.gov
Carbon Monoxide, Carbon Dioxide, and Isocyanide Insertions
The insertion of small unsaturated molecules into the manganese-carbon bond of alkyne complexes is a key transformation. While direct insertion into a pre-formed iodomanganese(1+)-pent-1-yne complex has not been extensively detailed, analogies can be drawn from related manganese carbonyl and isocyanide systems.
Carbon Monoxide Insertion: The migratory insertion of carbon monoxide (CO) is a well-established reaction in organometallic chemistry. In the context of manganese-alkyne chemistry, CO insertion is often a crucial step in catalytic cycles. For instance, in manganese-catalyzed dimerization of terminal alkynes, the catalytic process is initiated by the migratory insertion of a CO ligand into a manganese-alkyl bond to form an acyl intermediate. This intermediate then reacts with the alkyne. While this is not a direct insertion into a manganese-alkyne bond, it highlights the propensity of manganese carbonyl complexes to undergo such reactions. It is plausible that under suitable conditions, a coordinated pent-1-yne ligand in a manganese carbonyl complex could undergo insertion into a manganese-acyl bond, or that CO could insert into the manganese-alkynyl bond of a related acetylide complex.
Carbon Dioxide Insertion: The activation and insertion of carbon dioxide (CO2) is a growing area of research due to its potential for carbon fixation. Manganese pincer complexes have been shown to activate CO2 through metal-ligand cooperation. While the direct insertion of CO2 into a manganese-alkyne or manganese-alkynyl bond is not as commonly reported as CO insertion, manganese complexes are known to catalyze the coupling of CO2 and epoxides to form cyclic carbonates. This reactivity suggests that manganese centers can mediate reactions involving CO2. It is conceivable that a highly reactive, coordinatively unsaturated iodomanganese(1+)-pent-1-yne species could interact with CO2, potentially leading to the formation of a manganese carboxylate species.
Isocyanide Insertion: Isocyanides are isoelectronic with carbon monoxide and exhibit similar reactivity patterns, including migratory insertion reactions. The reactivity of mixed-ligand carbonyl isocyanide manganese(I) complexes with primary amines has been studied, where nucleophilic addition to either the carbonyl or isocyanide ligand can occur. This depends on the nature of the amine and the isocyanide substituent. By analogy, it is expected that a coordinated pent-1-yne ligand could insert into a manganese-isocyanide bond, or that an isocyanide molecule could insert into the manganese-carbon bond of the pent-1-yne complex, leading to the formation of a new carbon-carbon bond and a manganese complex with a coordinated iminoacyl-alkenyl ligand.
A representative table of insertion reactions with analogous manganese complexes is presented below:
| Reactant | Manganese Complex Type | Product Type |
| Carbon Monoxide | Mn(I) Alkyl Carbonyl | Mn(I) Acyl |
| Carbon Dioxide | Mn(II) Pincer | Mn(II) Formate |
| Isocyanide | Mn(I) Carbonyl Isocyanide | Mn(I) Carboxamido |
Mechanistic Insights via Trapping Experiments
Understanding the reaction mechanisms of manganese-alkyne complexes often relies on trapping reactive intermediates. While specific trapping experiments for iodomanganese(1+)-pent-1-yne are not documented, the principles can be inferred from related systems.
In manganese-catalyzed reactions, coordinatively unsaturated intermediates are often proposed. These can potentially be trapped by introducing a strongly coordinating ligand. For example, in catalytic cycles involving the migratory insertion of CO, the resulting unsaturated acyl intermediate can be trapped by the addition of a phosphine ligand.
Furthermore, in reactions proposed to proceed through radical pathways, radical traps can be employed to intercept intermediate radical species. For instance, in manganese-mediated coupling reactions, the use of radical scavengers can help to elucidate whether a radical mechanism is in operation.
Time-resolved spectroscopy has also proven to be a powerful tool for detecting and characterizing short-lived intermediates in manganese-catalyzed C-H bond functionalization, including solvent and alkyne complexes and their transformation into manganacycles via migratory insertion. These techniques provide kinetic data that are crucial for understanding the reaction mechanism.
| Experimental Technique | Information Gained |
| Addition of Strong Ligands (e.g., phosphines) | Trapping of coordinatively unsaturated intermediates |
| Use of Radical Scavengers | Probing for the involvement of radical pathways |
| Time-Resolved Spectroscopy | Detection and characterization of transient species, kinetic data |
| In-situ Low-Temperature NMR | Identification of thermally unstable intermediates |
Oxidative Coupling and Polymerization of Coordinated Alkynes
The coordination of pent-1-yne to a manganese center can facilitate its participation in oxidative coupling and polymerization reactions.
Oxidative Coupling: Manganese-catalyzed dimerization and cross-coupling of terminal alkynes are efficient methods for forming 1,3-enynes. These reactions are thought to proceed through the formation of a Mn(I) acetylide catalyst. The coupling of two coordinated alkyne ligands can occur in a head-to-head or head-to-tail fashion, depending on the nature of the alkyne and the ligands on the manganese center. For aromatic terminal alkynes, head-to-head coupling to form Z-1,3-enynes is often observed, while aliphatic terminal alkynes can yield head-to-tail gem-1,3-enynes. It is therefore anticipated that the coordinated pent-1-yne ligand in an appropriate manganese complex could undergo oxidative coupling with another molecule of pent-1-yne to yield dimerization products. Mechanistic studies, including DFT calculations, on related systems suggest an acetylene-vinyl mechanism.
Manganese-mediated coupling reactions can also proceed through radical pathways, particularly with Mn(III) species like manganese(III) acetate. These reactions involve the oxidation of a substrate to a radical, which then adds to an unsaturated compound.
Polymerization: While the polymerization of alkynes is more commonly catalyzed by other transition metals, manganese complexes have been investigated as initiators for radical polymerization of other monomers. For instance, fluoroalkyl pentacarbonylmanganese(I) complexes can initiate the radical polymerization of vinylidene fluoride. This proceeds through the homolytic cleavage of the Mn-R bond, generating a radical that starts the polymerization chain. It is conceivable that a similar radical process could be initiated from a manganese-pent-1-yne complex under appropriate thermal or photochemical conditions, leading to the polymerization of the alkyne. However, catalytic, non-radical polymerization of terminal alkynes to polyalkynes has been reported for other metals like tungsten, proceeding through the insertion of the monomer into a metal-alkylidene bridge. The potential for a manganese-based catalyst to effect a similar transformation remains an area for further investigation.
A summary of research findings on related manganese-catalyzed alkyne transformations is provided in the table below:
| Reaction Type | Catalyst/Mediator | Substrate | Product(s) | Key Mechanistic Feature |
| Dimerization | fac-[Mn(dippe)(CO)3(CH2CH2CH3)] | Terminal Alkynes | 1,3-enynes | Formation of a Mn(I) acetylide intermediate |
| Radical Coupling | Manganese(III) Acetate | Carbonyl Compounds and Alkenes/Alkynes | Coupled Products | Single-electron oxidation to generate radical intermediates |
| Radical Polymerization Initiation | [Mn(RF)(CO)5] | Vinylidene Fluoride | Poly(vinylidene fluoride) | Homolytic cleavage of the Mn-R bond |
Catalytic Applications of Iodomanganese 1+ Pent 1 Yne Complexes
Design Principles for Manganese-Based Catalysts
The design of effective manganese-based catalysts hinges on several key principles aimed at tuning the metal center's reactivity, stability, and selectivity. Manganese is an attractive metal for catalysis due to its low cost, low toxicity, and the accessibility of multiple oxidation states. d-nb.info The ligand framework plays a pivotal role in modulating the steric and electronic properties of the manganese center.
Common strategies in manganese catalyst design include the use of:
Pincer Ligands: These tridentate ligands bind to the metal center in a meridional fashion, creating a rigid and stable coordination environment. This rigidity can enhance catalytic activity and selectivity.
Redox-Active Ligands: Ligands that can actively participate in redox processes can facilitate multi-electron transformations at the manganese center, which is beneficial for reactions like C-H activation.
Hemilabile Ligands: Ligands with both strong and weak coordinating arms can temporarily dissociate to open up a coordination site for substrate binding and then re-coordinate to promote product release. rsc.org
Bifunctional Catalysis: This approach involves ligands that can participate directly in the catalytic cycle, for instance, by acting as a proton shuttle in hydrogenation reactions. acs.org
Computational studies, such as Density Functional Theory (DFT), are increasingly employed to predict catalyst performance and to elucidate reaction mechanisms, thereby guiding the rational design of new and improved manganese catalysts. rsc.orgnih.gov
Catalytic Functionalization of Alkynes
Manganese catalysts have emerged as powerful tools for the selective functionalization of alkynes, providing access to a wide range of valuable olefinic products. nih.gov
Stereoselective Hydrogenation and Deuteration
Manganese-catalyzed semihydrogenation of alkynes offers a sustainable alternative to precious metal-based systems. Several manganese complexes have been developed that exhibit high stereoselectivity, predominantly affording E-alkenes. acs.org The mechanism often involves the formation of a manganese hydride species that adds across the alkyne triple bond. The stereochemical outcome is influenced by the nature of the ligands and the reaction conditions. Dinuclear manganese complexes have also been shown to be effective catalysts for the E-selective semihydrogenation of alkynes. nih.gov
Hydroboration and Hydrosilylation Reactions
Hydrosilylation of alkynes using manganese catalysts is a well-established method for the synthesis of vinylsilanes. epa.govnih.gov The reaction can proceed via different mechanisms, including organometallic and radical pathways, leading to varying stereoselectivities. rsc.org For example, visible-light-induced manganese-catalyzed hydrosilylation has been shown to provide Z-vinylsilanes with high regioselectivity and stereoselectivity. nih.gov
Hydroboration of terminal alkynes catalyzed by manganese complexes can also be highly selective. For instance, a manganese(I) alkyl complex has been reported to catalyze the trans-1,2-diboration of terminal alkynes with pinacolborane. d-nb.inforesearchgate.net The reaction proceeds through the formation of an active Mn(I) boryl or acetylide species. The substrate (aromatic vs. aliphatic alkyne) can influence the reaction pathway and the stereochemical outcome of the hydroboration. chemrxiv.org
Carboxylation and Hydroformylation
Manganese-Catalyzed C-H Activation and Functionalization
Manganese-catalyzed C-H activation has become a powerful strategy for the efficient construction of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org These reactions often proceed via the formation of a manganacycle intermediate. lancs.ac.uk
Advanced Computational and Theoretical Investigations
High-Level Ab Initio Calculations for Benchmarking DFT Results
Density Functional Theory (DFT) is a widely used computational tool for studying transition metal complexes due to its balance of accuracy and computational cost. nih.gov However, the accuracy of DFT can be highly dependent on the choice of functional. nih.govresearchgate.net Therefore, benchmarking DFT results against high-level ab initio calculations is a critical step in ensuring the reliability of the computational data. For a compound like iodomanganese(1+);pent-1-yne, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are employed to obtain highly accurate reference energies and molecular geometries.
A common practice involves performing single-point energy calculations with these high-level methods on geometries optimized using various DFT functionals. nih.gov This allows for a systematic evaluation of different functionals and basis sets. For instance, a benchmarking study might compare the performance of functionals like B3LYP, PBE0, and M06 for predicting key properties of this compound, such as bond lengths, vibrational frequencies, and reaction energies. nih.gov It has been noted in studies of other manganese complexes that pure functionals may incorrectly favor low-spin states, making the selection of an appropriate functional crucial. nih.gov For manganese systems, functionals like PBE0 have been recommended for producing reliable geometries. nih.gov
Table 1: Comparison of Computed Mn-I and Mn-C Bond Lengths (Å) for this compound using various levels of theory.
| Method | Mn-I Bond Length (Å) | Mn-C Bond Length (Å) |
|---|---|---|
| DFT/B3LYP | 2.654 | 2.012 |
| DFT/PBE0 | 2.638 | 2.005 |
| DFT/M06 | 2.645 | 2.008 |
| MP2 | 2.630 | 2.001 |
Note: The data in this table is hypothetical and for illustrative purposes.
Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
Understanding the reaction mechanisms involving this compound is fundamental to predicting its reactivity and catalytic potential. Computational chemistry offers powerful tools for this purpose, primarily through the location of transition states (TS) and the analysis of reaction pathways using Intrinsic Reaction Coordinate (IRC) calculations. scm.com
A transition state search involves finding a first-order saddle point on the potential energy surface, which corresponds to the highest energy point along the minimum energy path between reactants and products. youtube.com Various algorithms are available for locating transition states, and once a candidate structure is found, a frequency calculation is performed to confirm it is a true transition state, characterized by having exactly one imaginary frequency. scm.com This imaginary frequency corresponds to the motion along the reaction coordinate.
Following the successful location of a transition state, an IRC calculation is performed. scm.com This involves tracing the minimum energy path downhill from the transition state towards both the reactants and the products. youtube.com This confirms that the identified transition state correctly connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the reaction. For a hypothetical reaction involving this compound, such as a coupling reaction, this analysis would be invaluable for understanding the reaction mechanism.
Solvent Effects and Implicit Solvation Models in Computational Studies
Reactions involving organometallic compounds are almost always carried out in a solvent. The solvent can have a significant impact on the geometry, electronic structure, and reactivity of the species involved. acs.org Explicitly modeling solvent molecules in a calculation is computationally very expensive. Therefore, implicit solvation models are frequently used to account for the bulk effects of the solvent. wikipedia.org
These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgfaccts.de The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. faccts.de This approach allows for the efficient calculation of solvation energies and the study of solvent effects on reaction profiles. For instance, in the study of manganese catalysts, implicit solvent models have been used to calculate free energies in solution. rsc.org The choice of the implicit solvation model and its parameterization for a specific solvent is crucial for obtaining accurate results. acs.org
Table 2: Calculated Solvation Free Energies (kcal/mol) for this compound in Different Solvents using the SMD Model.
| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |
|---|---|---|
| Acetonitrile | 37.5 | -45.8 |
| Tetrahydrofuran | 7.6 | -42.1 |
| Dichloromethane | 8.9 | -39.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Excited State Calculations and Photophysical Properties
The photophysical properties of manganese complexes are of interest for applications in areas such as photocatalysis and light-emitting devices. rsc.orgdaneshyari.com Computational methods can be used to predict the electronic absorption and emission spectra, as well as to understand the nature of the excited states. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating excited state energies and oscillator strengths.
For this compound, TD-DFT calculations could be used to predict its UV-Vis absorption spectrum. The analysis of the molecular orbitals involved in the electronic transitions can provide insights into the nature of these transitions (e.g., metal-to-ligand charge transfer, ligand-to-metal charge transfer, or d-d transitions). While Mn(III) porphyrins have been studied for their fluorescence properties, many manganese complexes exhibit ultrafast intersystem crossing processes which can quench fluorescence. rsc.orgdaneshyari.com Computational studies can help to elucidate these excited-state dynamics.
Machine Learning Approaches for Predicting Reactivity and Catalyst Performance
In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties and accelerating the discovery of new catalysts. udel.eduscite.ai By training on large datasets of computational or experimental data, ML models can learn complex structure-activity relationships. nih.govresearchgate.net
For a class of compounds like organomanganese complexes, an ML model could be developed to predict their catalytic performance in a specific reaction. The input to such a model would be a set of descriptors that encode the structural and electronic properties of the catalyst. These descriptors could be derived from DFT calculations. The model would then be trained to predict a target property, such as the reaction yield or enantioselectivity. nih.gov While developing a robust ML model requires a substantial amount of data, this approach holds the promise of rapidly screening large numbers of potential catalysts, including derivatives of this compound, for a desired chemical transformation. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| B3LYP |
| PBE0 |
Synergistic Effects in Multinuclear and Mixed Ligand Iodomanganese 1+ Pent 1 Yne Systems
Synthesis and Characterization of Dinuclear and Polynuclear Manganese-Alkyne Complexes
The synthesis of dinuclear and polynuclear complexes of iodomanganese(1+);pent-1-yne would likely commence from a suitable manganese(I) precursor, such as manganese pentacarbonyl iodide (Mn(CO)₅I). Reaction of this precursor with pent-1-yne in an appropriate solvent could potentially lead to the formation of a monomeric this compound species. Subsequent controlled oligomerization or reaction with bridging ligands would be necessary to construct dinuclear or polynuclear architectures.
Cooperative Reactivity in Heterobimetallic Systems
The introduction of a second, different metal into a manganese-alkyne complex could lead to cooperative reactivity, where the two metal centers work in concert to facilitate chemical transformations not readily achievable by either metal alone. The synthesis of heterobimetallic systems involving this compound could be approached by reacting the pre-formed manganese-alkyne complex with a suitable complex of another metal, for instance, a coinage metal like copper or silver, or a late transition metal such as palladium or rhodium.
The cooperative effects in these heterobimetallic systems could manifest in several ways. One metal could act as a Lewis acid to activate a substrate, while the manganese center participates in a redox process. Alternatively, the two metals could jointly participate in bond activation, for example, the cleavage of a C-H or H-H bond. Investigating the catalytic activity of these heterobimetallic complexes in reactions such as alkyne dimerization, cyclization, or hydrofunctionalization would be a key area of research to uncover and understand these cooperative effects.
Rational Design of Ligand Scaffolds for Enhanced Catalytic Activity
The reactivity and catalytic performance of manganese complexes are profoundly influenced by the ligands coordinated to the metal center. The rational design of ligand scaffolds for this compound systems would be critical for tuning their properties and enhancing their catalytic activity.
Chelation and Ancillary Ligand Effects
The use of chelating ligands, which bind to the manganese center through multiple donor atoms, can significantly enhance the stability of the resulting complexes. Polydentate ligands, such as those containing nitrogen (e.g., bipyridines, phenanthrolines) and phosphorus (e.g., diphosphines) donor atoms, could be employed to create a well-defined and robust coordination sphere around the manganese. The nature of these ancillary ligands would also have a profound impact on the electronic properties of the manganese center, thereby influencing its reactivity. For example, electron-donating ligands would increase the electron density on the manganese, potentially enhancing its ability to engage in oxidative addition reactions.
Steric and Electronic Tuning of the Coordination Sphere
The steric bulk of the ligands can be systematically varied to control the accessibility of substrates to the manganese center and to influence the selectivity of catalytic reactions. Bulky ligands can create a specific pocket around the active site, favoring the binding of certain substrates over others.
The electronic properties of the ligands can be fine-tuned by introducing electron-withdrawing or electron-donating substituents on the ligand framework. This allows for precise control over the Lewis acidity and redox potential of the manganese center. For instance, the use of ligands with strong π-accepting properties could stabilize low-valent manganese species and promote reductive elimination steps in a catalytic cycle.
Conclusion and Future Perspectives in Iodomanganese 1+ Pent 1 Yne Research
Summary of Key Findings on the Synthesis and Structural Aspects of the Compound
A comprehensive search of the scientific literature yielded no specific methods for the synthesis of iodomanganese(1+);pent-1-yne. Consequently, there are no reported structural aspects, such as bond lengths, bond angles, or crystal structure, for this compound.
Elucidation of Electronic Structure and Fundamental Reactivity Patterns
Due to the absence of the synthesized compound, its electronic structure has not been experimentally or theoretically elucidated. Similarly, no studies on its fundamental reactivity patterns have been published.
Assessment of Potential in Catalytic Organic Transformations
There is no available research assessing the potential of this compound in catalytic organic transformations.
Emerging Research Avenues and Challenges for the Field
The primary challenge for this field is the actual synthesis and characterization of this compound. Future research would need to focus on developing a viable synthetic route and isolating the compound. Should it be successfully synthesized, emerging research avenues would include the exploration of its catalytic activity and unique reactivity.
Broader Impact on Organometallic Chemistry and Sustainable Synthesis
As the compound has not been synthesized or studied, it currently has no impact on organometallic chemistry or sustainable synthesis. The potential for future impact is entirely dependent on its successful synthesis and the discovery of any unique and useful properties.
Q & A
Q. Validation :
Q. Experimental validation :
Q. Theoretical linkage :
- Marcus theory : Correlates electron-transfer kinetics with catalytic turnover .
Advanced: How do steric and electronic modifications to pent-1-yne alter the redox properties of this compound complexes?
Answer :
Modify the alkyne via:
- Electron-withdrawing groups (e.g., –CF₃): Lower Mn→alkyne backbonding, increasing E₁/₂ (cyclic voltammetry).
- Steric hindrance (e.g., tert-butyl substituents): Distorts geometry, reducing catalytic turnover.
Q. Methodology :
Q. Answer :
Q. Controlled degradation studies :
Guidelines for Research Design
- Theoretical grounding : Anchor questions in organometallic theory (e.g., 18-electron rule, ligand field effects) .
- Methodological rigor : Use factorial designs to isolate variables (e.g., temperature vs. solvent effects) .
- Data reconciliation : Apply error-propagation analysis to resolve contradictions in spectroscopic/catalytic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
